molecular formula C15H17O2P B396169 1-(Diphenylphosphoryl)-2-propanol

1-(Diphenylphosphoryl)-2-propanol

Cat. No.: B396169
M. Wt: 260.27g/mol
InChI Key: RVABRNREAZALPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it consists of a 2-propanol backbone (hydroxyl group at the second carbon) substituted with a diphenylphosphoryl group (-PO(Ph)₂) at the first carbon. This compound is part of a broader class of organophosphorus compounds, which are notable for their applications in catalysis, chiral synthesis, and coordination chemistry . Its phosphoryl group confers unique electronic and steric properties, enhancing its utility as a ligand in transition-metal catalysis or as a stabilizing agent in polymers .

Properties

Molecular Formula

C15H17O2P

Molecular Weight

260.27g/mol

IUPAC Name

1-diphenylphosphorylpropan-2-ol

InChI

InChI=1S/C15H17O2P/c1-13(16)12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3

InChI Key

RVABRNREAZALPB-UHFFFAOYSA-N

SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O

Canonical SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The phosphoryl group in 1-(diphenylphosphoryl)-2-propanol distinguishes it from sulfur- or oxygen-containing analogs (e.g., thioether or phenoxy groups), offering stronger electron-withdrawing effects and higher polarity.
  • Compared to propranolol’s aromatic and amino substituents, the phosphoryl group in the target compound lacks basicity but provides steric bulk, influencing its binding interactions in catalytic systems .

Physicochemical Properties

Property 1-(Diphenylphosphoryl)-2-propanol 1-(p-Chlorophenylthio)-2-propanol 1-(4-Phenoxyphenoxy)-2-propanol
Molecular Weight ~274.3 g/mol (calculated) 202.7 g/mol 244.3 g/mol
Boiling Point Not reported Not reported 379.3°C (predicted)
Density ~1.2 g/cm³ (estimated) Not reported 1.136 g/cm³ (predicted)
Solubility Likely polar organic solvents Low water solubility Low water solubility

Key Observations :

  • The higher molecular weight and density of 1-(diphenylphosphoryl)-2-propanol compared to thioether or phenoxy analogs suggest increased lipophilicity, making it suitable for organic-phase reactions .
  • Propranolol’s hydrochloride salt form (318.98 g/mol) highlights the impact of ionic functional groups on solubility and bioavailability, unlike the neutral phosphoryl group in the target compound .

Contrasting Mechanisms :

  • demonstrates that even minor structural differences (e.g., 1-propanol vs. 2-propanol) drastically alter biological interactions, such as DNA compaction. Similarly, the phosphoryl group’s position in 1-(diphenylphosphoryl)-2-propanol likely influences its coordination geometry in catalytic systems .

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